beta-Irone
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Overview
Description
Beta-Irone is a naturally occurring organic compound belonging to the family of irones, which are known for their distinctive violet-like aroma. It is a key component in the fragrance industry, particularly in the formulation of perfumes and flavorings. This compound is found in the rhizomes of the iris plant, specifically Iris pallida, and contributes significantly to the characteristic scent of orris root.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Irone can be synthesized through several methods, including the cyclization of ionone derivatives. One common synthetic route involves the acid-catalyzed cyclization of alpha-ionone, which yields a mixture of alpha-, beta-, and gamma-irones. The reaction typically uses sulfuric acid or phosphoric acid as a catalyst under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and distillation of orris root oil. The rhizomes are harvested, dried, and aged for several years to develop the desired fragrance profile. The aged rhizomes are then steam-distilled to obtain orris butter, which contains a mixture of irones. Further purification processes, such as fractional distillation, are employed to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Beta-Irone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form irone oxides, which may alter its olfactory properties.
Reduction: Reduction of this compound can lead to the formation of dihydroirones, which have different scent characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Irone oxides
Reduction: Dihydroirones
Substitution: Halogenated or nitrated irones
Scientific Research Applications
Beta-Irone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of cyclic ketones and their derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Widely used in the fragrance and flavor industry to create perfumes, cosmetics, and food flavorings.
Mechanism of Action
The mechanism of action of beta-Irone involves its interaction with olfactory receptors in the nasal epithelium, which triggers a signal transduction pathway leading to the perception of its characteristic violet-like aroma. At the molecular level, this compound binds to specific receptors, activating G-protein coupled receptors (GPCRs) and initiating a cascade of intracellular events that result in the transmission of olfactory signals to the brain.
Comparison with Similar Compounds
Beta-Irone is often compared with other irones, such as alpha-Irone and gamma-Irone. While all three compounds share a similar core structure, they differ in the position and configuration of their functional groups, leading to distinct olfactory properties:
Alpha-Irone: Known for its woody and floral scent.
Gamma-Irone: Exhibits a more intense and powdery aroma compared to this compound.
Uniqueness of this compound: this compound is unique due to its balanced and pleasant violet-like fragrance, making it highly valued in the fragrance industry. Its ability to blend well with other aromatic compounds enhances its versatility in various formulations.
Conclusion
This compound is a fascinating compound with significant importance in the fragrance industry and scientific research. Its unique aroma, diverse chemical reactivity, and potential biological activities make it a subject of continued interest and study. Understanding its preparation methods, chemical reactions, and applications provides valuable insights into its multifaceted roles in both natural and industrial contexts.
Properties
CAS No. |
72074-84-1 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-(2,5,6,6-tetramethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+ |
InChI Key |
BGKCUGPVLVNPSG-CMDGGOBGSA-N |
Isomeric SMILES |
CC1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
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